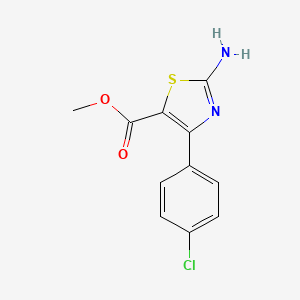

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHPRRHAKGZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674637 | |

| Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-65-8 | |

| Record name | Methyl 2-amino-4-(4-chlorophenyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical engineering principles, synthetic protocols, and pharmacological insights into a cohesive document.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary & Chemical Identity

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate represents a privileged scaffold in medicinal chemistry, specifically within the class of 2-aminothiazoles. This molecular architecture serves as a critical intermediate in the synthesis of multi-targeted kinase inhibitors (such as Dasatinib analogues) and novel antimicrobial agents. Its structure combines a polar, hydrogen-bond-donating amino group with a lipophilic 4-chlorophenyl moiety and a reactive methyl ester, making it an ideal candidate for Structure-Activity Relationship (SAR) exploration via amide coupling or ester hydrolysis.

Physiochemical Profile

| Property | Value / Descriptor |

| IUPAC Name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate |

| Molecular Formula | C₁₁H₉ClN₂O₂S |

| Molecular Weight | 268.72 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Predicted LogP | 2.8 – 3.2 (Lipophilic) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| Lipinski Compliance | Yes (MW <500, LogP <5, HBD <5, HBA <10) |

Synthetic Pathway: The Hantzsch Protocol

The most robust method for synthesizing this compound is the Hantzsch Thiazole Synthesis , a condensation reaction between an

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct phases:

-

Halogenation: Activation of the

-keto ester. -

Cyclocondensation: Formation of the thiazole ring via nucleophilic attack and dehydration.

Figure 1: Step-wise synthetic workflow for the Hantzsch synthesis of the target thiazole scaffold.

Experimental Protocol

Step 1: Preparation of

-

Reagents: Methyl 3-(4-chlorophenyl)-3-oxopropanoate (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq), Dichloromethane (DCM).

-

Procedure: Dissolve the

-keto ester in dry DCM. Cool to 0°C. Add SO₂Cl₂ dropwise to prevent thermal runaway. Stir at room temperature for 2 hours. -

Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of starting material indicates conversion to the

-chloro derivative. -

Workup: Wash with water and saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

Step 2: Cyclization with Thiourea

-

Reagents:

-Chloro intermediate (from Step 1), Thiourea (1.2 eq), Ethanol (Absolute). -

Procedure: Dissolve the crude intermediate in ethanol. Add thiourea. Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The solution will typically turn yellow.

-

Precipitation: Cool the reaction mixture. Neutralize with 10% NaHCO₃ or aqueous ammonia to pH 8–9. The free base (target ester) will precipitate.

-

Purification: Filter the solid.[1][2] Recrystallize from hot ethanol to obtain pure crystals.[1]

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data points are the expected signatures for the target structure.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

| Functional Group | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Amino (NH₂) | 7.40 – 7.60 | Broad Singlet | 2H | Exchangable with D₂O; confirms 2-amino position. |

| Aromatic (Ar-H) | 7.70 – 7.80 | Doublet ( | 2H | Ortho to thiazole ring (AA'BB' system). |

| Aromatic (Ar-H) | 7.45 – 7.55 | Doublet ( | 2H | Ortho to Chlorine (AA'BB' system). |

| Methyl Ester | 3.65 – 3.75 | Singlet | 3H | Methyl protons of the carboxylate (-COOCH₃). |

Note: The absence of a singlet around 6.5–7.0 ppm (characteristic of the thiazole C5-H) confirms substitution at the 5-position with the carboxylate group.

Infrared Spectroscopy (FT-IR)[1][2][4]

- (Stretching): 3400–3250 cm⁻¹ (Doublet typical for primary amines).

- (Ester): 1680–1710 cm⁻¹ (Strong band).

- (Thiazole): ~1610 cm⁻¹.

- (Aryl Chloride): ~1090 cm⁻¹.

Pharmacological Potential & SAR Logic

This scaffold is rarely the final drug but rather a potent "warhead" or building block. The 2-amino group and the 5-ester group provide orthogonal handles for diversification.

Structure-Activity Relationship (SAR) Map

The biological activity of this scaffold can be tuned by modifying specific zones.

Figure 2: SAR optimization strategy for the 2-amino-thiazole-5-carboxylate scaffold.

Key Applications

-

Kinase Inhibition: The 2-amino-thiazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., Src, Abl). Derivatives of this ester are precursors to Dasatinib -class inhibitors used in CML (Chronic Myeloid Leukemia) [1, 2].

-

Antimicrobial Agents: The 4-chlorophenyl substituent enhances lipophilicity, facilitating cell membrane penetration. Hydrazide derivatives synthesized from this ester have shown efficacy against Gram-positive bacteria [3].

Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use a fume hood, especially during the halogenation step (SO₂Cl₂ releases HCl gas). Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep away from strong oxidizing agents.

References

-

BenchChem. "Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide." BenchChem Application Notes. Link

-

Naguib, et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules (via NIH), 2021. Link

-

Liu, H-L, et al. "Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones." Molecules, 2000. Link

-

Sigma-Aldrich. "Product Specification: 2-Amino-4-(4-chlorophenyl)thiazole." Sigma-Aldrich Catalog. Link

Sources

An In-Depth Technical Guide to Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole core is a privileged structure, appearing in a wide array of biologically active molecules with demonstrated therapeutic potential. These compounds have garnered attention for their diverse pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 4-chlorophenyl group at the 4-position and a methyl carboxylate group at the 5-position of the thiazole ring in this specific derivative suggests a potential for nuanced biological activity, making it a valuable subject of study for drug discovery and development.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of this compound, offering insights for researchers engaged in the exploration of novel therapeutic agents.

Chemical Structure and Properties

The chemical identity of this compound is defined by the following key parameters:

| Property | Value |

| IUPAC Name | Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate |

| CAS Number | 1065074-65-8 |

| Molecular Formula | C₁₁H₉ClN₂O₂S |

| Molecular Weight | 268.72 g/mol |

| SMILES | O=C(C1=C(C2=CC=C(Cl)C=C2)N=C(N)S1)OC |

The structure features a central thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This core is substituted with three key functional groups that influence its chemical reactivity and biological interactions:

-

2-Amino Group: This primary amine is a key site for further chemical modification and is known to be crucial for the biological activity of many 2-aminothiazole derivatives.

-

4-(4-chlorophenyl) Group: The presence of a halogenated aromatic ring at this position can significantly impact the molecule's lipophilicity and its ability to engage in hydrophobic and halogen bonding interactions with biological targets.

-

5-Methyl Carboxylate Group: This ester group provides a site for potential hydrolysis by esterases in biological systems and can influence the molecule's solubility and pharmacokinetic properties.

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary and most established method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This classical reaction involves the condensation of an α-halocarbonyl compound with a thiourea.

Reaction Principle

The Hantzsch synthesis for this compound proceeds via the reaction of a suitable α-halo-β-ketoester with thiourea. The key starting materials for this synthesis are:

-

Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate: This α-chloro-β-ketoester provides the C4, C5, and the chlorophenyl and methyl carboxylate substituents of the final thiazole ring.

-

Thiourea: This reagent provides the N3, C2, S1 atoms and the 2-amino group of the thiazole ring.

The reaction mechanism is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.

Caption: General workflow for the Hantzsch synthesis of the target compound.

Experimental Protocol (Exemplary)

The following is a representative, step-by-step methodology for the synthesis of this compound based on the principles of the Hantzsch synthesis. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

-

Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification reagents (e.g., sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an equimolar amount of Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate and a slight excess (e.g., 1.1 equivalents) of thiourea in a suitable volume of ethanol.

-

Reaction: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized compound. While a specific experimental spectrum for this exact molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

-

Amino Protons: The protons of the 2-amino group will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the upfield region (around δ 3.5-4.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 160-170 ppm.

-

Thiazole Carbons: The carbons of the thiazole ring will have distinct chemical shifts, with C2 (bearing the amino group) typically being the most deshielded.

-

Aromatic Carbons: The carbons of the 4-chlorophenyl ring will show characteristic signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a distinct chemical shift.

-

Methyl Carbon: The carbon of the methyl ester group will appear in the upfield region of the spectrum.

IR (Infrared) Spectroscopy:

-

N-H Stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ester is expected around 1700-1730 cm⁻¹.

-

C=N and C=C Stretching: Vibrations associated with the thiazole and phenyl rings will appear in the fingerprint region (below 1600 cm⁻¹).

-

C-Cl Stretching: A band corresponding to the carbon-chlorine bond may be observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.72 g/mol ).

-

Isotope Pattern: Due to the presence of a chlorine atom, the molecular ion peak will be accompanied by an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature for chlorine.

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the methoxy group from the ester, the entire ester group, and cleavage of the thiazole ring.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core structure have shown a broad spectrum of biological activities.

-

Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of various kinases that are crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: The thiazole ring is present in several clinically used antimicrobial drugs. 2-aminothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi.

-

Anti-inflammatory Activity: Some compounds containing the 2-aminothiazole moiety have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

The specific combination of substituents in this compound makes it a promising candidate for screening in various biological assays to explore its therapeutic potential. The 4-chlorophenyl group can enhance binding to hydrophobic pockets in target proteins, while the 2-amino and 5-methyl carboxylate groups offer sites for further structural modifications to optimize activity and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is a synthetically accessible and medicinally relevant heterocyclic compound. The well-established Hantzsch synthesis provides a reliable route for its preparation. While detailed experimental and biological data for this specific molecule are not extensively documented in publicly available literature, its structural features suggest significant potential for biological activity.

Future research in this area should focus on:

-

Detailed Synthesis and Characterization: Publication of a robust and optimized synthesis protocol along with comprehensive spectroscopic and crystallographic data would be highly valuable to the scientific community.

-

Biological Screening: A thorough evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and inflammatory targets is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 2-amino, 4-phenyl, and 5-carboxylate positions would provide crucial insights into the structural requirements for optimal biological activity.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.

The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

An In-depth Technical Guide to Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (CAS Number: 1065074-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, bearing the CAS number 1065074-65-8, is a substituted 2-aminothiazole derivative. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis route based on established methodologies for analogous structures, and its potential applications in drug discovery and development, particularly as a key intermediate for more complex biologically active molecules. While specific biological data for this exact compound is not extensively available in the public domain, this guide will extrapolate its potential based on the known activities of the broader 2-aminothiazole class, such as kinase inhibition and antimicrobial effects.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the design and synthesis of numerous therapeutic agents. Its prevalence in approved drugs and clinical candidates stems from its ability to engage in a variety of biological interactions, often serving as a versatile pharmacophore. Compounds incorporating this heterocyclic system have demonstrated a wide spectrum of activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties.[1] The structural rigidity of the thiazole ring, coupled with the hydrogen bonding capabilities of the 2-amino group, allows for specific and high-affinity interactions with various biological targets. This compound serves as a key building block in the exploration of novel therapeutics within this chemical space.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1065074-65-8 | [2] |

| Molecular Formula | C₁₁H₉ClN₂O₂S | [2] |

| Molecular Weight | 268.72 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | O=C(C1=C(C2=CC=C(Cl)C=C2)N=C(N)S1)OC | [2] |

| Appearance | White to light yellow crystalline powder (inferred from related compounds) | N/A |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Chemical Characterization

A potential synthetic pathway is outlined below:

Figure 1: Plausible synthesis pathway for this compound.

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis

The following protocol is a generalized procedure for the synthesis of 2-aminothiazole derivatives and can be adapted for the synthesis of the title compound.

Step 1: Preparation of the α-haloketone (Not shown in diagram) The starting material, Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate, can be synthesized from 4-chloroacetophenone through a series of reactions involving esterification and subsequent chlorination.

Step 2: Cyclocondensation Reaction

-

To a solution of Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent such as absolute ethanol, add thiourea (1.1 eq).

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.

-

The crude product is collected by filtration and washed with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Step 3: Characterization The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is sparse, its structural motifs suggest several potential areas of application in drug discovery.

Kinase Inhibition

The 2-aminothiazole scaffold is a key component of several potent kinase inhibitors.[3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-amino group of the thiazole can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors. The 4-(4-chlorophenyl) and 5-carboxylate substituents can be further modified to enhance potency and selectivity for specific kinases.

Figure 2: Conceptual diagram of potential kinase inhibition by a 2-aminothiazole derivative.

Antimicrobial and Anticancer Activity

Numerous studies have reported the synthesis and evaluation of 2-aminothiazole derivatives with significant antimicrobial and anticancer activities.[1][4] The mechanism of action for these activities can be diverse, ranging from the inhibition of essential microbial enzymes to the induction of apoptosis in cancer cells. For instance, some 2-aminothiazole derivatives have been shown to exhibit potent activity against multidrug-resistant pathogens.[1] The presence of the chlorophenyl group in this compound may contribute to its lipophilicity, potentially enhancing its ability to penetrate cell membranes.

Intermediate for Further Chemical Synthesis

Perhaps the most immediate and documented application of this compound is as a versatile chemical intermediate.[3] The 2-amino group and the 5-methyl carboxylate group provide two reactive handles for further chemical modifications. For example, the amino group can be acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. This versatility makes it a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening.

Figure 3: Workflow illustrating the use as a chemical intermediate.

Future Perspectives

This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Detailed Biological Screening: A comprehensive biological evaluation of the compound against a panel of kinases, microbial strains, and cancer cell lines is warranted to identify its specific biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives with modifications at the 2-amino and 5-carboxylate positions will be crucial to optimize potency and selectivity.

-

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be conducted to elucidate the molecular targets and signaling pathways involved.

Conclusion

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008). Google Patents.

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). MDPI. Retrieved from [Link]

-

2-Amino-4-(4-chlorophenyl)-5-methylthiazole. (n.d.). MySkinRecipes. Retrieved from [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2013). Google Patents.

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2021). PubMed Central. Retrieved from [Link]

- Synthetic method of 4-methylthiazole-5-formaldehyde. (2021). Google Patents.

- 2-amino-4-methylthiazole-5-carboxamides. (1970). Google Patents.

-

Methyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate. (n.d.). ChemBK. Retrieved from [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. Retrieved from [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. (2025). ResearchGate. Retrieved from [Link]

- Process for the preparation of amino-thiazoles. (1933). Google Patents.

-

Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[5][6]thiazolo[3,2-a]pyrimidine-6-carboxylate. (2016). IUCr Journals. Retrieved from [Link]

-

(S)-methyl 2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1065074-65-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Amino-4-(4-chlorophenyl)-5-methylthiazole [myskinrecipes.com]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Hantzsch Synthesis: A Comprehensive Technical Guide to 2-Aminothiazole Derivatives for Pharmaceutical Research

Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] Its remarkable reliability and versatility in constructing the 2-aminothiazole scaffold have cemented its place in the synthetic chemist's toolbox. This structural motif is not merely of academic interest; it is a "privileged structure" in medicinal chemistry, forming the core of a multitude of pharmaceuticals with a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing these valuable compounds, moving beyond a simple recitation of steps to offer field-proven insights into the causality of experimental choices, protocol validation, and optimization for researchers, scientists, and drug development professionals.

The Core Reaction Mechanism: A Stepwise Journey to Aromaticity

The Hantzsch synthesis of 2-aminothiazoles is a classic condensation reaction between an α-haloketone and a compound containing a thioamide functional group, most commonly thiourea.[1][2] The driving force of the reaction is the formation of a stable, aromatic thiazole ring.[4] The mechanism proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[1]

The process initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone in an SN2 reaction.[4][5] This initial step is often the rate-determining step and is heavily influenced by the nature of the halogen, with reactivity generally following the order I > Br > Cl due to bond strength and polarizability.[6] The resulting S-alkylation intermediate then undergoes an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone.[1][5] This is followed by a dehydration step, which eliminates a molecule of water to form the final, stable 2-aminothiazole ring.[1][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 1H NMR Spectrum of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate , a critical scaffold in medicinal chemistry often utilized for its anti-inflammatory and antimicrobial properties.

The 2-aminothiazole core acts as a privileged structure in drug discovery. Accurate structural characterization of this specific derivative relies on understanding the interplay between the electron-withdrawing 4-chlorophenyl group, the 5-carboxylate ester, and the exchangeable 2-amino protons. This guide details the synthesis context, sample preparation, and a signal-by-signal spectral assignment to ensure reproducible identification.

Synthesis Context & Structural Logic

To interpret the NMR spectrum accurately, one must understand the chemical environment created during synthesis. This molecule is typically synthesized via the Hantzsch Thiazole Synthesis , condensing a thiourea with an

Reaction Pathway (Hantzsch Synthesis)

The regioselectivity of the Hantzsch synthesis dictates the position of the substituents. The reaction between thiourea and methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate yields the target molecule.

Figure 1: The Hantzsch synthesis pathway establishing the regiochemistry of the 4-aryl and 5-carboxylate substituents.

Experimental Protocol: Sample Preparation & Acquisition

The choice of solvent is the single most critical variable in obtaining a high-quality spectrum for 2-aminothiazoles.

Solvent Selection: DMSO-d6 vs. CDCl3

-

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning:

-

Solubility: The polar nature of the aminothiazole core and the aryl/ester substituents often leads to poor solubility in non-polar solvents like CDCl3.

-

Exchange Suppression: In CDCl3, the 2-amino (

) protons often undergo rapid exchange, appearing as a very broad, undetectable hump. DMSO-d6 forms hydrogen bonds with the amine protons, slowing the exchange rate and sharpening the signal into a distinct singlet (usually integrating to 2H).

-

Preparation Steps

-

Massing: Weigh approximately 5–10 mg of the dried solid product.

-

Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended particles will cause line broadening (shimming issues).

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignment

The 1H NMR spectrum (400 MHz, DMSO-d6) is characterized by three distinct regions.

The Aliphatic Region ( 3.0 – 4.0 ppm)

-

Signal: Singlet (s).

-

Integration: 3H.

-

Assignment: Methyl ester protons (

). -

Shift: Typically appears at

3.60 – 3.75 ppm . -

Mechanistic Insight: The oxygen of the ester pulls electron density, deshielding these protons relative to a standard methyl group, but they remain the most upfield signal in this molecule.

The Aromatic Region ( 7.3 – 7.8 ppm)

-

Signal: Two Doublets (d) or an AA'BB' system.

-

Integration: 4H total (2H + 2H).

-

Assignment: 4-Chlorophenyl ring protons.[1]

-

Shift Details:

- ~7.45 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Chlorine atom (meta to the thiazole). The Chlorine is electron-withdrawing by induction but electron-donating by resonance; however, the proximity to the thiazole ring usually dictates the splitting.

- ~7.65 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Thiazole ring. The thiazole ring (and the conjugated ester) exerts a deshielding anisotropic effect, shifting these protons downfield.

-

Note: While often described as "two doublets," this is magnetically an AA'BB' system. On lower-field instruments (300 MHz), "roofing" effects may be visible.

The Exchangeable Region ( 7.0 – 8.5 ppm)

-

Signal: Broad Singlet (bs).

-

Integration: 2H.

-

Assignment: Primary amine (

) at position 2. -

Shift: Typically

7.60 – 7.90 ppm in DMSO-d6. -

Validation: To confirm this peak, add one drop of

to the NMR tube and shake. The signal will disappear due to deuterium exchange (

Summary Table of Chemical Shifts

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 3.65 | Singlet (s) | 3H | - | Methyl ester ( |

| 7.45 | Doublet (d) | 2H | 8.4 - 8.8 Hz | Ar-H (ortho to Cl) |

| 7.62 | Doublet (d) | 2H | 8.4 - 8.8 Hz | Ar-H (ortho to Thiazole) |

| 7.75 | Broad Singlet (bs) | 2H | - | Amine ( |

| 2.50 | Pentet | Solvent | - | DMSO-d6 Residual |

| 3.33 | Broad Singlet | Impurity | - |

*Note: Aromatic signals may appear as an AA'BB' system depending on field strength.

Analytical Workflow & Logic

The following diagram illustrates the logical flow for validating the structure using NMR data.

Figure 2: Step-by-step logic for validating the 2-aminothiazole derivative structure via NMR.

Troubleshooting & Common Artifacts

The "Water" Peak

Commercial DMSO-d6 is hygroscopic. You will almost always see a water peak at

-

Risk:[2] If the water content is high, this peak can broaden or shift, potentially overlapping with the methyl ester singlet at 3.65 ppm.

-

Solution: Use ampoules of DMSO-d6 rather than a stock bottle. If overlap occurs, run the spectrum at a slightly elevated temperature (e.g., 40°C) to shift the water peak/exchange rate.

Rotamers

Unlike amides, the 2-aminothiazole amine does not typically show rotameric splitting at room temperature. If you see "doubling" of peaks, it is likely a mixture of the target product and an uncyclized intermediate (thioimidate), not rotamers.

Regioisomer Confusion

If the synthesis conditions were uncontrolled, you might form the 4-carboxylate-5-aryl isomer.

-

Differentiation: The chemical shift of the ester methyl and the aromatic protons will differ slightly. However, 2D NMR (HMBC) is the definitive method to distinguish these isomers. In HMBC, the thiazole ring proton (if present) or the quaternary carbons would show distinct correlations to the ester or aryl ring. Since this molecule is fully substituted at C4 and C5, you would look for Cross-peaks between the Ester Carbonyl carbon and the Thiazole C5.

References

-

Hantzsch Thiazole Synthesis Mechanisms

-

Solvent Effects on Aminothiazoles

- Royal Society of Chemistry (RSC) Advances. "NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives." (See Supporting Info for DMSO-d6 shifts).

-

[Link]

-

Spectral Data Comparison (Analogous Structures)

-

ChemicalBook.[5] "2-Aminothiazole 1H NMR Spectrum in DMSO-d6."

-

-

Physical Properties & Melting Points

-

Sigma-Aldrich.[6] "2-Amino-4-(4-chlorophenyl)thiazole Product Sheet."

-

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. rsc.org [rsc.org]

- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 6. 2-アミノ-4-(4-クロロフェニル)チアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 13C NMR Analysis of 2-Amino-4-Arylthiazoles

Executive Summary

The 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors, antimicrobial agents, and GPCR ligands. Precise structural characterization of this moiety is critical during lead optimization. While 1H NMR provides insight into the proton environment, 13C NMR (Carbon-13 Nuclear Magnetic Resonance) offers the definitive backbone validation required to confirm cyclization, regiochemistry, and tautomeric state.

This guide provides a rigorous technical framework for the acquisition, assignment, and interpretation of 13C NMR spectra for 2-amino-4-arylthiazoles. It moves beyond basic peak listing to explain the mechanistic origins of chemical shifts, the impact of substituent electronics (Hammett effects), and the diagnostic signals that distinguish the desired amino-tautomer from potential imino-isomers.

Part 1: Structural Fundamentals & Synthesis Context

To interpret the NMR data accurately, one must understand the synthetic origin and atomic numbering of the scaffold. The standard preparation is the Hantzsch Thiazole Synthesis , involving the condensation of an

Reaction Pathway & Atom Economy

The reaction proceeds via an initial S-alkylation followed by an intramolecular condensation. Failure in the second step results in an acyclic intermediate, which 13C NMR can easily detect (absence of the C5 aromatic signal).

Numbering Scheme

The IUPAC numbering for thiazole assigns the Sulfur atom as position 1 and the Nitrogen as position 3.

-

C2: Bonded to the exocyclic amine (

) and both heteroatoms (N and S). -

C4: Bonded to the aryl substituent.

-

C5: The unsubstituted vinylic carbon in the thiazole ring.

Figure 1: Hantzsch synthesis pathway highlighting the critical dehydration step that establishes aromaticity, observable via the C5 chemical shift.[2]

Part 2: 13C NMR Spectral Characteristics[2][3][4][5][6]

The 13C NMR spectrum of a 2-amino-4-arylthiazole is characterized by three distinct regions: the deshielded thiazole carbons, the aromatic aryl signals, and the substituent carbons.

Thiazole Ring Carbon Assignments

The chemical environment of the thiazole ring creates a unique fingerprint.

| Carbon Position | Typical Shift ( | Electronic Environment & Assignment Logic |

| C2 (Guanidino-like) | 165.0 – 170.0 | Most Deshielded: Flanked by electronegative S and N, and attached to the exocyclic |

| C4 (Ipso-like) | 148.0 – 155.0 | Quaternary: Attached to the aryl ring. This signal is often lower intensity due to long relaxation times (no attached protons). It shifts downfield due to the deshielding effect of the aryl ring and the adjacent Nitrogen. |

| C5 (Vinylic) | 100.0 – 108.0 | Shielded/Diagnostic: This carbon is electron-rich (enamine-like character). It appears significantly upfield compared to typical aromatic carbons. Critical Check: If this peak is missing or appears >120 ppm, the ring may not be fully cyclized or aromatized. |

Substituent Effects (Hammett Correlation)

The electronic nature of the aryl substituent at C4 influences the chemical shifts of the thiazole ring, particularly C5.

-

Electron Withdrawing Groups (EWG, e.g.,

, -

Electron Donating Groups (EDG, e.g.,

,

Tautomerism: Amino vs. Imino

2-Aminothiazoles can theoretically exist in two tautomeric forms: the Amino form (aromatic thiazole ring) and the Imino form (non-aromatic thiazoline ring).[3]

-

Dominant Form: In polar aprotic solvents (DMSO-

) and non-polar solvents (CDCl -

NMR Evidence:

-

Amino Form: C2 appears at ~168 ppm.

-

Imino Form: If present (rare/transient), the C2 signal would shift significantly (often upfield due to loss of aromaticity) and C5 would lose its characteristic aromatic shield.

-

Note: Broadening of the

signal in 1H NMR is common due to exchange, but the 13C signals remain sharp for the amino tautomer.

-

Figure 2: Tautomeric equilibrium. The stability of the aromatic sextet strongly favors the amino form, which is the species observed in standard 13C NMR analysis.

Part 3: Experimental Protocol

This protocol ensures high-fidelity spectral acquisition, essential for resolving quaternary carbons (C2, C4) which often have long spin-lattice relaxation times (

Synthesis (Micro-Scale Hantzsch)

-

Reactants: Combine substituted 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).

-

Solvent: Ethanol (absolute).

-

Condition: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

-

Workup: Cool to RT. Neutralize with aqueous

to precipitate the free base. Filter, wash with water, and recrystallize from EtOH/Water.

NMR Sample Preparation

-

Solvent Choice: DMSO-

is the preferred solvent.-

Reason: It ensures complete solubility of the polar 2-aminothiazole and reduces solute aggregation which can broaden peaks. CDCl

is acceptable for lipophilic derivatives but may require warming.

-

-

Concentration: Prepare a concentrated solution (~20–30 mg in 0.6 mL solvent) to ensure adequate signal-to-noise ratio for the quaternary C2 and C4 carbons.

-

Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO septet (39.5 ppm).

Acquisition Parameters (Standard 100 MHz Carbon)

-

Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).

-

Relaxation Delay (

): Set to 2.0 – 3.0 seconds .-

Critical: The C2 and C4 carbons have no attached protons and relax slowly. A short

will saturate these signals, causing them to "disappear" or have very low intensity relative to protonated carbons.

-

-

Scans: Minimum 512 scans (1024 preferred for clear quaternary detection).

Part 4: Data Interpretation & Validation

Use the following reference table to validate your synthesized compound.

Reference Chemical Shifts (in DMSO- )

| Carbon | Assignment | Typical Shift ( | Diagnostic Notes |

| C=O | Ketone/Amide | 165–200 | Only if acetyl/amide substituents are present on the aryl ring. |

| C2 | Thiazole C2 | 167.0 – 169.0 | Anchor Peak. If absent, check |

| C4 | Thiazole C4 | 149.0 – 153.0 | Quaternary. Intensity often low. |

| Ar-C | Aryl C-ipso | 130.0 – 145.0 | The carbon of the aryl ring attached to the thiazole. |

| Ar-C | Aryl C-H | 120.0 – 130.0 | Standard aromatic region. |

| C5 | Thiazole C5 | 102.0 – 106.0 | Validation Peak. Confirms the 5-membered ring is intact and aromatic. |

| R-C | Alkyl/Methoxy | 15–60 | Methyls (~21), Methoxy (~55). |

Troubleshooting Guide

-

Issue: Missing C2 or C4 signals.

-

Cause: Saturation due to insufficient relaxation delay.

-

Fix: Increase

to 5 seconds or increase concentration.

-

-

Issue: Extra peaks in the 100–150 ppm region.

-

Cause: Unreacted acetophenone (check for ketone C=O ~190 ppm) or formation of acyclic intermediates.

-

-

Issue: C5 peak shifted to >120 ppm.

-

Cause: Loss of aromaticity or oxidation of the ring.

-

References

-

Hantzsch Thiazole Synthesis & Mechanism

-

13C NMR Spectral Data of Thiazoles

-

Spectrochimica Acta Part A. "Vibrational and NMR spectra of 2-aminothiazole and its derivatives." Available at: [Link]

-

-

Tautomerism in Heterocycles

-

Journal of Organic Chemistry. "Tautomeric equilibrium of 2-aminothiazoles: A theoretical and experimental study." Available at: [Link]

-

-

Substituent Effects (Hammett)

Sources

Crystal Structure of 4-(4-Chlorophenyl)thiazole Derivatives: A Structural Biology & Rational Design Guide

Executive Summary

This technical guide analyzes the crystallographic architecture of 4-(4-chlorophenyl)thiazole derivatives , a privileged scaffold in medicinal chemistry. Beyond simple connectivity, we explore the supramolecular synthons, halogen bonding networks, and conformational dynamics that dictate the physicochemical properties (solubility, lipophilicity) and biological efficacy of these compounds.

Intended Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Molecular Architecture & Pharmacophore Relevance

The 4-(4-chlorophenyl)thiazole scaffold is not merely a structural spacer; it is a bioactive pharmacophore. The combination of the electron-rich thiazole ring and the lipophilic, electron-withdrawing chlorophenyl group creates a distinct electrostatic landscape.

The "Chlorine Clip" Effect

In drug design, the para-chlorine atom serves two critical roles, validated by crystallographic data:

-

Metabolic Stability: It blocks the para-position from metabolic oxidation (CYP450 metabolism).

-

Halogen Bonding (XB): Unlike a simple steric bulk, the chlorine atom acts as a Lewis acid at its tip (the

-hole), capable of forming specific, directional interactions (

Conformational Torsion

Crystallographic studies reveal that the thiazole and chlorophenyl rings are rarely coplanar. This twist is energetically favorable and critical for solubility.

-

Typical Dihedral Angle:

-

Implication: This non-planarity disrupts lattice energy enough to improve solubility compared to fully planar polycyclic aromatics, while still allowing

stacking interactions.

Synthesis & Crystallization Dynamics

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The Hantzsch Thiazole Synthesis remains the gold standard due to its regioselectivity.

Optimized Hantzsch Protocol

Reaction Core: Condensation of

Step-by-Step Methodology:

-

Reactants: Dissolve 4-chlorophenacyl bromide (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

-

Catalysis: No external catalyst is usually required; the HBr byproduct catalyzes the dehydration.

-

Reflux: Heat at

for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Workup: Cool to room temperature. Neutralize with

to precipitate the free base. -

Crystallization (Critical Step):

-

Solvent: Hot Ethanol or DMF/Water mixtures.

-

Technique: Slow evaporation at room temperature yields the most stable polymorphs.

-

Synthesis Workflow Visualization

Figure 1: The Hantzsch synthesis pathway leading to crystalline thiazole derivatives.[1]

Structural Analysis: The Crystallographic Core

This section deconstructs the crystal packing of a representative derivative, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole , based on high-resolution XRD data.

Unit Cell & Lattice Parameters

The crystal packing is typically governed by the need to maximize density while accommodating the bulky chlorine atom.

| Parameter | Representative Value | Description |

| Crystal System | Triclinic / Monoclinic | Low symmetry is common due to the "kinked" shape. |

| Space Group | Centrosymmetric packing is preferred (dipole cancellation). | |

| Z Value | 2 or 4 | Number of molecules per unit cell. |

| Dihedral Angle | Angle between thiazole and 4-chlorophenyl ring [1]. | |

| Density ( | Higher density attributed to the heavy Cl atom. |

Supramolecular Synthons & Hirshfeld Surface Analysis

The stability of the crystal lattice is not driven by strong hydrogen bonds (unless an

1. The C-H...

-

Mechanism: The aromatic protons of the chlorophenyl ring interact with the

-cloud of the thiazole ring in adjacent molecules. -

Effect: This creates a 3D network, often arranging molecules in a herringbone or zigzag motif to maximize packing efficiency.

2. Halogen Interactions (

-

Observation: Hirshfeld surface analysis indicates that

contacts contribute significantly ( -

Significance: These are not random contacts; they are directional stabilizing forces that lock the chlorophenyl ring in a specific orientation, reducing rotational freedom in the solid state.

Interaction Network Diagram

Figure 2: Dominant supramolecular forces stabilizing the 4-(4-chlorophenyl)thiazole crystal lattice.

Physicochemical & Biological Implications[2][3][4][5][6]

The crystallographic data directly informs the behavior of these molecules in biological systems.

Solubility Profile

The high melting points observed (

-

Problem: High lattice energy = Low aqueous solubility.

-

Solution: Structural modification to disrupt planarity (e.g., adding ortho-substituents on the phenyl ring) increases the dihedral angle, lowering the melting point and improving solubility.

Drug-Receptor Binding

The

-

Case Study: In antimicrobial applications, the 4-chlorophenyl group often occupies a hydrophobic pocket. The specific twisted conformation observed in the crystal structure (

twist) is often the bioactive conformation, minimizing the entropic penalty upon binding [2].

References

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Source: Cardiff University / MDPI URL:[2][Link]

-

Consistent supramolecular motifs in the structures of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde. Source: Acta Crystallographica / NIH URL:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of Aminothiazole Esters: A Technical Guide

Topic: Physical and Chemical Properties of Aminothiazole Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

Aminothiazole esters, specifically derivatives of ethyl 2-aminothiazole-4-carboxylate , represent a privileged scaffold in medicinal chemistry. Serving as critical intermediates for kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and peptidomimetics, these compounds bridge the gap between synthetic accessibility and functional versatility.

This guide provides a rigorous analysis of the physicochemical properties, synthetic pathways, and reactivity profiles of aminothiazole esters. It addresses the specific challenges in their handling—ranging from tautomeric ambiguity to hydrolysis kinetics—and offers validated protocols for their synthesis and characterization.

Structural Dynamics & Electronic Properties

Electronic Architecture and Basicity

The 2-aminothiazole core is heteroaromatic. Unlike simple amines, the exocyclic amino group is conjugated with the thiazole ring, significantly delocalizing its lone pair.

-

Basicity Modulation: The pKa of unsubstituted 2-aminothiazole is approximately 5.39. However, the introduction of an ester group at the C4 position (as in ethyl 2-aminothiazole-4-carboxylate) exerts a strong electron-withdrawing effect (–I and –M effects). This drastically reduces the basicity of the ring nitrogen, typically shifting the pKa to the 2.0–3.0 range .

-

Implication: These esters are weak bases and often require strong acids to form stable salts. In physiological pH (7.4), they exist almost exclusively in the neutral form, enhancing membrane permeability.

Tautomeric Equilibrium

A critical, often overlooked feature is the amino-imino tautomerism . While the amino form dominates in solution and solid state due to aromatic stabilization, the imino form becomes relevant during specific binding events in enzyme pockets.

Figure 1: Tautomeric Equilibrium of 2-Aminothiazole Esters

Caption: The dynamic equilibrium between the dominant amino form and the transient imino form, influenced by solvent polarity and pH.

Synthesis & Production Workflows

The industry-standard method for generating aminothiazole esters is the Hantzsch Thiazole Synthesis .[1] This condensation reaction between an

Validated Hantzsch Protocol

Target Molecule: Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7)

Reagents:

-

Ethyl 3-bromopyruvate (1.0 eq)[2]

-

Thiourea (1.1 eq)

-

Solvent: Ethanol (Absolute) or Methanol

Mechanism:

-

S-Alkylation: Nucleophilic attack of the thiourea sulfur on the

-carbon of the bromopyruvate. -

Cyclization: Intramolecular attack of the nitrogen on the ketone carbonyl.[3]

-

Dehydration: Loss of water to aromatize the system.[3]

Figure 2: Hantzsch Synthesis Workflow

Caption: Step-by-step workflow for the Hantzsch condensation synthesis of aminothiazole esters.

Physicochemical Characterization Profile

Accurate physicochemical data is essential for predicting pharmacokinetics. The following data aggregates experimental values for Ethyl 2-aminothiazole-4-carboxylate .

Table 1: Key Physicochemical Properties

| Property | Value / Description | Notes |

| Molecular Formula | C₆H₈N₂O₂S | MW: 172.20 g/mol |

| Appearance | White to pale beige crystalline solid | Darkens upon oxidation/light exposure.[2] |

| Melting Point | 149 – 152 °C | High purity forms. Impure samples melt lower (145°C). |

| Solubility (25°C) | DMSO (>50 mg/mL), Methanol (Moderate) | Insoluble in water; soluble in dilute acid. |

| LogP (Oct/Water) | ~0.5 – 0.9 (Experimental) | Moderate lipophilicity; good membrane permeability. |

| pKa (Conj. Acid) | 2.60 ± 0.10 | Weakly basic due to C4-ester electron withdrawal. |

| H-Bond Donors | 1 (–NH₂) | Counts as 2 donor hydrogens. |

| H-Bond Acceptors | 4 (N, O, S) | Includes ester oxygens and thiazole nitrogen. |

Chemical Reactivity & Stability

Hydrolysis & Metabolic Stability

Aminothiazole esters function effectively as prodrugs . The ester bond is susceptible to hydrolysis by esterases (e.g., carboxylesterases) in plasma and liver, releasing the free carboxylic acid.

-

Chemical Hydrolysis:

-

Acidic Conditions: Slow hydrolysis.[4] The protonation of the ring nitrogen creates electrostatic repulsion, hindering the attack of water on the ester carbonyl.

-

Basic Conditions: Rapid saponification. Treatment with NaOH/MeOH readily yields 2-aminothiazole-4-carboxylic acid.

-

N-Acylation and Protection

The exocyclic amine is the primary site for derivatization. However, its nucleophilicity is attenuated by the ring's electron-poor nature.

-

Protocol Note: Standard acylation (e.g., with acetyl chloride) often requires a base catalyst (Pyridine or Et₃N) and heat.

-

Regioselectivity: Acylation occurs exclusively at the exocyclic nitrogen (N-acylation), not the ring nitrogen, preserving the aromaticity.

Figure 3: Metabolic & Chemical Hydrolysis Pathway

Caption: Pathway converting the lipophilic ester prodrug into the polar carboxylic acid via enzymatic or chemical hydrolysis.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Self-validating step: Monitoring via TLC (50% EtOAc/Hexane) ensures completion before workup.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

-

Dissolution: Dissolve thiourea (7.6 g, 100 mmol) in absolute ethanol (50 mL).

-

Addition: Add ethyl 3-bromopyruvate (19.5 g, 100 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Heat to reflux (78°C) for 2 hours. The solution will turn yellow/orange.

-

Workup:

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

-

Validation: Check Melting Point (Target: 149-152°C).

Protocol B: Hydrolysis to 2-Aminothiazole-4-carboxylic Acid

-

Dissolution: Dissolve the ester (10 mmol) in Methanol (20 mL).

-

Saponification: Add 2M NaOH (15 mL, 30 mmol). Stir at 50°C for 1 hour.

-

Isolation: Evaporate methanol. Acidify the aqueous residue with 1M HCl to pH 3-4.

-

Collection: The carboxylic acid precipitates. Filter and dry.

References

-

BenchChem. (2025).[1][3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid. Retrieved from

-

ChemicalBook. (2025). Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Standards. Retrieved from

-

Organic Chemistry Portal. (2025). Synthesis of Thiazoles: The Hantzsch Condensation. Retrieved from

-

M. Luo et al. (2024). Catalytic coupling of α-diazoketones with thioureas. Journal of Organic Chemistry, 89, 5038-5048.[6]

-

Sigma-Aldrich. (2025). Product Specification: 2-Aminothiazole. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Strategic Utilization of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (referred to herein as Thiazole-BB ) as a high-value scaffold for generating diverse bioactive libraries.

Executive Summary & Scaffold Profile

This compound is a "privileged scaffold" in medicinal chemistry, most notably serving as a structural precursor to the blockbuster tyrosine kinase inhibitor Dasatinib (Sprycel®).

Its value lies in its orthogonal reactivity :

-

C2-Exocyclic Amine: A nucleophilic handle for amide coupling, urea formation, or reductive amination.

-

C5-Methyl Ester: An electrophilic center susceptible to hydrolysis, hydrazinolysis, or direct amidation.

-

C4-Chlorophenyl Moiety: Provides essential lipophilicity and potential for halogen bonding interactions within hydrophobic protein pockets (e.g., the ATP-binding site of kinases).

Chemical Profile

| Property | Specification |

| CAS Number | 1065074-65-8 (or related isomer series) |

| Molecular Weight | 268.72 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF; Moderate in MeOH/EtOH; Low in water. |

| pKa (Calculated) | ~2.5 (Thiazole N), ~13 (Exocyclic NH2) |

| Key Application | Kinase Inhibitors, Antifungals, Adenosine Receptor Antagonists |

Experimental Workflows

The following protocols utilize Thiazole-BB to access three distinct chemical spaces: Amides (Kinase focused) , 1,3,4-Oxadiazoles (Metabolic stability) , and Thiazolo[3,2-a]pyrimidines (Rigidification) .

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Figure 1: Divergent synthetic pathways from Thiazole-BB targeting distinct pharmacological profiles.

Protocol A: C2-Amide Coupling (Kinase Inhibitor Synthesis)

Rationale: This reaction mimics the synthesis of Dasatinib-like molecules. The electron-withdrawing ester at C5 and the phenyl ring at C4 reduce the nucleophilicity of the C2-amine, often requiring activation of the coupling partner or elevated temperatures.

Target: Methyl 2-(benzamido)-4-(4-chlorophenyl)thiazole-5-carboxylate derivatives.

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid partner (1.1 eq) in anhydrous Dichloromethane (DCM) . Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF . Stir at room temperature (RT) for 1 hour until gas evolution ceases. Concentrate in vacuo to obtain the acid chloride.

-

Alternative: Use commercially available acid chlorides.

-

-

Coupling: Dissolve Thiazole-BB (1.0 eq) in anhydrous THF or DMF (if solubility is poor). Add Diisopropylethylamine (DIPEA) (2.5 eq).

-

Addition: Cool the amine solution to 0°C. Add the acid chloride (dissolved in minimal THF) dropwise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Self-Validating Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting amine spot (lower Rf, often fluorescent) should disappear, replaced by a higher Rf amide spot.

-

-

Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from EtOH or purify via flash chromatography (0-40% EtOAc in Hexanes).

Technical Insight: If the reaction is sluggish due to the low nucleophilicity of the aminothiazole, switch to NaH (Sodium Hydride) in DMF to deprotonate the amine before adding the acid chloride.

Protocol B: C5-Transformation to 1,3,4-Oxadiazoles

Rationale: The ester group is converted into a 1,3,4-oxadiazole ring. This heterocycle acts as a bioisostere for esters/amides but offers improved metabolic stability and distinct hydrogen-bonding patterns.

Target: 2-(4-(4-chlorophenyl)-2-amino-thiazol-5-yl)-5-aryl-1,3,4-oxadiazole.

Step-by-Step Methodology:

-

Hydrazide Formation:

-

Suspend Thiazole-BB (1.0 eq) in Ethanol (EtOH) .

-

Add Hydrazine Hydrate (99%, 5–10 eq).

-

Reflux for 6–10 hours.

-

Observation: The solid usually dissolves then precipitates as the hydrazide forms.

-

Cool, filter the solid, wash with cold EtOH, and dry. This is the Hydrazide Intermediate .

-

-

Cyclization:

-

Mix the Hydrazide Intermediate (1.0 eq) with an aromatic carboxylic acid (1.0 eq) in POCl3 (Phosphorus Oxychloride, acts as solvent and reagent).

-

Reflux for 4–6 hours.

-

Safety Warning: POCl3 is corrosive and reacts violently with water.

-

-

Workup:

-

Cool the mixture and pour slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralize with solid Na2CO3 or NaOH solution to pH ~8.

-

Filter the resulting precipitate (the Oxadiazole product).

-

-

Purification: Recrystallize from DMF/Ethanol mixtures.

Protocol C: Synthesis of Thiazolo[3,2-a]pyrimidines

Rationale: Reacting the exocyclic amine (C2) and the endocyclic nitrogen (N3) with bis-electrophiles creates a fused bicyclic system. This restricts conformational freedom, potentially increasing binding affinity and selectivity.

Target: Thiazolo[3,2-a]pyrimidine derivatives.

Step-by-Step Methodology:

-

Reactants: Combine Thiazole-BB (1.0 eq) and Ethyl Acetoacetate (or similar 1,3-dicarbonyl) (1.2 eq).

-

Conditions:

-

Method A (Thermal): Heat neat (solvent-free) or in Polyphosphoric Acid (PPA) at 120–140°C for 2–4 hours.

-

Method B (Basic): Reflux in Ethanol with catalytic Piperidine or Sodium Ethoxide .

-

-

Validation:

-

NMR Check: Look for the disappearance of the exocyclic -NH2 signal (broad singlet, ~7.0-8.0 ppm) and the formation of a new pyrimidine ring proton or methyl group signal.

-

-

Isolation: Pour into ice water. If PPA was used, neutralize with ammonia. Filter the solid precipitate.[1]

Analytical Validation & Quality Control

To ensure the integrity of the building block and the synthesized libraries, the following analytical markers should be verified.

| Feature | 1H NMR (DMSO-d6) Expectation | Interpretation |

| Exocyclic Amine (-NH2) | Broad singlet, δ 7.5 – 8.2 ppm | Disappears upon acylation or cyclization. |

| Methyl Ester (-OCH3) | Singlet, δ 3.6 – 3.8 ppm | Disappears upon hydrolysis or hydrazinolysis. |

| Aryl Protons (4-Cl-Ph) | Two doublets (AA'BB'), δ 7.4 – 7.8 ppm | Characteristic "roofing" effect of para-substitution. |

| Thiazole Ring | No ring proton at C5 (fully substituted). | Confirms the 2,4,5-trisubstituted pattern. |

References

-

Dasatinib Discovery: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

-

Thiazole Synthesis Review: Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives as biologically active agents." Acta Pharmaceutica Sinica B. Link

- Hantzsch Synthesis Protocol: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Thiazole Synthesis mechanism).

-

Thiazolopyrimidine Synthesis: Ivachtchenko, A. V., et al. (2004). "Synthesis and biological activity of thiazolo[3,2-a]pyrimidine derivatives." Journal of Combinatorial Chemistry. Link

-

Anticancer Thiazoles: Gomha, S. M., et al. (2015). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Molecules. Link

Sources

Application Note: Amide Coupling with Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

[1]

Abstract & Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and GPCR modulators.[1] However, the specific derivative Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate presents a unique synthetic challenge.

This substrate possesses a "deactivated" exocyclic amine. The nucleophilicity of the 2-amino group is significantly attenuated by two factors:

-

Electronic Withdrawal: The thiazole ring itself is electron-deficient. This effect is compounded by the ester group at C5 and the 4-chlorophenyl group at C4, which pull electron density away from the amine via resonance and induction.

-

Steric Environment: While not extremely hindered, the proximity of the C4-aryl and C5-ester groups creates a specific pocket that can impede the approach of bulky activated esters.

Standard coupling protocols (e.g., EDC/NHS) often result in poor conversion, recovered starting material, or competitive hydrolysis of the activated ester. This guide details three validated protocols ranging from standard high-energy coupling to specialized activation strategies for difficult substrates.[1]

Chemical Analysis & Reactivity Profile

Electronic Deactivation Mechanism

The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring and further conjugated with the C5-carbonyl. This resonance structure renders the amine

Solubility

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your specific acid partner.

Figure 1: Decision tree for selecting the optimal coupling strategy.

Experimental Protocols

Method A: The "Sledgehammer" Approach (Acid Chloride)

Best for: Stable carboxylic acids, simple aliphatic/aromatic acids.

Mechanism: Converts the acid to a highly reactive electrophile (

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Thionyl Chloride (

) or Oxalyl Chloride (( -

Base: Pyridine (3.0 equiv) or Triethylamine (TEA) with catalytic DMAP.

-

Solvent: Anhydrous DCM (for acid chloride formation) / Anhydrous THF (for coupling).

Protocol:

-

Acid Activation: In a dry flask under

, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DCM. Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1 drop of DMF (catalyst). Stir at RT for 1-2 hours until gas evolution ceases. Evaporate solvent to dryness to obtain the crude acid chloride. -

Coupling: Dissolve the amine substrate (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Addition: Add Pyridine (3.0 equiv) to the amine solution. Cool to 0°C.[3][4]

-

Add the crude acid chloride (dissolved in minimal THF) dropwise to the amine mixture.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. (Heating to 50°C may be required for bulky acids).

-

Workup: Quench with sat.

. Extract with EtOAc.[3] Wash organic layer with water and brine. Dry over

Critical Note: If the acid chloride is commercially available, skip step 1. For extremely unreactive cases, use NaH (2.0 equiv) in THF to deprotonate the amine before adding the acid chloride (Caution: Risk of ester hydrolysis).

Method B: High-Performance Coupling (HATU)

Best for: Enantiomerically pure acids, acid-sensitive substrates.[1] Mechanism: Generates an active ester (OAt) that is more reactive than OBt esters but less prone to racemization than acid chlorides.

Reagents:

-

Substrate (1.0 equiv)

-

HATU (1.3 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF.[5]

Protocol:

-

Pre-activation: Dissolve Carboxylic Acid (1.2 equiv) in DMF. Add HATU (1.3 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at RT. The solution should turn slightly yellow/orange.

-

Coupling: Add the amine substrate (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

-

Conditions: Stir at 60°C for 16–24 hours. (Room temperature is often insufficient for this deactivated amine).

-

Monitoring: Monitor by LC-MS. If conversion stalls, add 0.5 equiv more HATU and heat to 80°C.

-

Workup: Dilute with EtOAc (excess to dilute DMF). Wash 3x with water (to remove DMF), 1x with sat.

(optional), and 1x with brine.

Method C: The "Specialist" Approach (Acyl Fluoride via TFFH)

Best for: Sterically hindered acids (e.g., tertiary carbons) or when HATU fails. Mechanism: In situ generation of an acyl fluoride.[5] Acyl fluorides are highly reactive toward amines but surprisingly stable to water and less sterically demanding than OAt/OBt esters.

Reagents:

-

Substrate (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)[1]

-

TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DCM or DCE.

Protocol:

-

Dissolve Carboxylic Acid (1.1 equiv) and Substrate (1.0 equiv) in DCM or DCE.

-

Add DIPEA (3.0 equiv).

-

Add TFFH (1.2 equiv) in one portion.

-

Reaction: Heat to reflux (40°C for DCM, 80°C for DCE) for 6–12 hours.

-

Workup: Standard aqueous workup.

Quantitative Comparison of Methods

| Feature | Method A (Acid Chloride) | Method B (HATU) | Method C (TFFH) |

| Reactivity | Very High | High | High (Low Steric Bulk) |

| Racemization Risk | High | Low | Low/Moderate |

| Water Tolerance | Low | Moderate | Moderate |

| Purification | Easy (Volatile byproducts) | Difficult (Remove urea/DMF) | Moderate |

| Typical Yield | 85-95% | 60-80% | 70-90% (Hindered) |

Troubleshooting Guide

-

Problem: No Reaction (0% Conversion).

-

Cause: Amine is too deactivated.

-

Solution: Switch to Method A (Acid Chloride) and use NaH as base in THF (0°C to RT). This creates the amide anion, which is a potent nucleophile.

-

-

Problem: Bis-acylation.

-

Cause: Excess reagent or high temperature.

-

Solution: Bis-acylation often occurs at the ring nitrogen. Treat the crude mixture with

in MeOH/Water at RT for 30 mins. This selectively cleaves the labile ring-nitrogen amide while leaving the desired exocyclic amide intact.

-

-

Problem: Ester Hydrolysis.

-

Cause: Aqueous base workup was too harsh or reaction contained water/hydroxide.

-

Solution: Ensure anhydrous conditions. During workup, use dilute acid (1N HCl) or buffer (pH 7) instead of strong bases.

-

References

-

Synthesis of 2-aminothiazole-5-carboxylic acid deriv

- Source: US P

- Relevance: Describes the general synthesis and handling of the 2-aminothiazole-5-carboxyl

-

URL:[1]

-

Amide bond formation: beyond the myth of coupling reagents.

-

A Protocol for Amide Bond Form

-

Convenient syntheses of 2-acylamino-4-halothiazoles.

- Source:Royal Society of Chemistry Advances, 2014.

- Relevance: Discusses the difficulty of acylating 4-halo-2-aminothiazoles and the stability of the resulting amides.

-

URL:

Sources

- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]